molecular formula C12H14F2O B13219976 4,4-Difluoro-1-phenylcyclohexan-1-ol

4,4-Difluoro-1-phenylcyclohexan-1-ol

Cat. No.: B13219976
M. Wt: 212.24 g/mol
InChI Key: HZLAHMXRYLARJS-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-phenylcyclohexan-1-ol: is a chemical compound with the molecular formula C12H14F2O and a molecular weight of 212.24 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a cyclohexanol ring. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4,4-Difluoro-1-phenylcyclohexan-1-ol typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

4,4-Difluoro-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 4,4-Difluoro-1-phenylcyclohexanone.

    Reduction: 4,4-Difluoro-1-phenylcyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-1-phenylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Uniqueness:

4,4-Difluoro-1-phenylcyclohexan-1-ol is unique due to the presence of both fluorine atoms and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14F2O

Molecular Weight

212.24 g/mol

IUPAC Name

4,4-difluoro-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C12H14F2O/c13-12(14)8-6-11(15,7-9-12)10-4-2-1-3-5-10/h1-5,15H,6-9H2

InChI Key

HZLAHMXRYLARJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C2=CC=CC=C2)O)(F)F

Origin of Product

United States

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